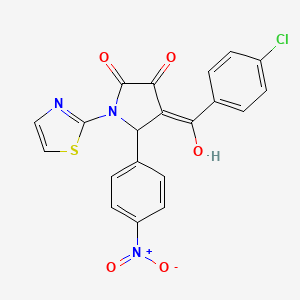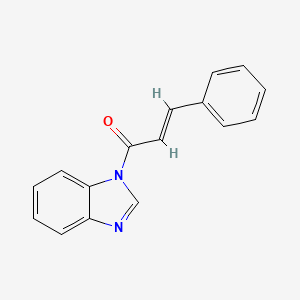![molecular formula C21H25N3O4 B5267038 4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5267038.png)
4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MNPA and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MNPA is not fully understood, but it is believed to act as a modulator of ion channels and receptors. MNPA has been shown to interact with various ion channels, including voltage-gated potassium channels and calcium channels. MNPA has also been shown to modulate the activity of various receptors, including GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
MNPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MNPA has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, MNPA has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
MNPA has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized and purified. MNPA has also been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, MNPA also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, MNPA can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on MNPA. One area of research is the development of MNPA-based drugs for the treatment of inflammatory diseases, pain, and cancer. Another area of research is the study of the structure and function of ion channels and receptors using MNPA as a tool. Additionally, MNPA can be used to study the effects of various compounds on biological processes, which can lead to the development of new drugs and therapies.
Conclusion:
In conclusion, MNPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of MNPA is straightforward, and the compound has been extensively studied for its biochemical and physiological effects. MNPA has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on MNPA, which can lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of MNPA involves the reaction of 6-methoxy-2-naphthaldehyde with morpholine and piperazine in the presence of acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form MNPA. The yield of MNPA is high, and the compound can be purified using column chromatography.
Scientific Research Applications
MNPA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. MNPA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, MNPA has been used as a tool for studying the structure and function of various proteins, including ion channels and enzymes.
Properties
IUPAC Name |
4-[2-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-2-oxoethyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-5-4-15-10-17(3-2-16(15)11-18)19-12-24(8-9-28-19)21(26)14-23-7-6-22-20(25)13-23/h2-5,10-11,19H,6-9,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFORWKAJNOFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)CN4CCNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5266974.png)
![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5266976.png)
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5266989.png)
![2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5266991.png)

![4-{4-[2-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5266999.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenoxyethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5267009.png)
![2-cyclopropyl-N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5267016.png)
![3-{2-[(2-hydroxypyridin-3-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5267023.png)
![2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5267036.png)
![1-{3-[2-(allyloxy)phenoxy]propyl}-4-methylpiperazine hydrochloride](/img/structure/B5267041.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5267046.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(pyridin-2-ylthio)acetamide](/img/structure/B5267049.png)
